molecular formula C8H18N2 B12447219 (2,6-Dimethylcyclohexyl)hydrazine

(2,6-Dimethylcyclohexyl)hydrazine

Cat. No.: B12447219
M. Wt: 142.24 g/mol
InChI Key: HLKZZFZTIUYUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2. It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylcyclohexyl)hydrazine typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dimethylcyclohexyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylcyclohexyl)hydrazine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and selectivity in certain chemical reactions compared to other hydrazine derivatives .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2,6-dimethylcyclohexyl)hydrazine

InChI

InChI=1S/C8H18N2/c1-6-4-3-5-7(2)8(6)10-9/h6-8,10H,3-5,9H2,1-2H3

InChI Key

HLKZZFZTIUYUKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.